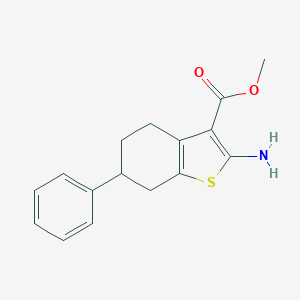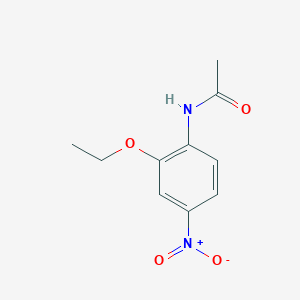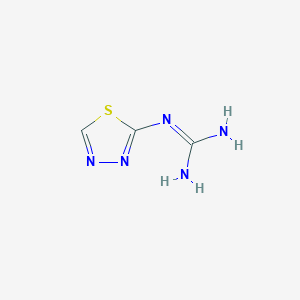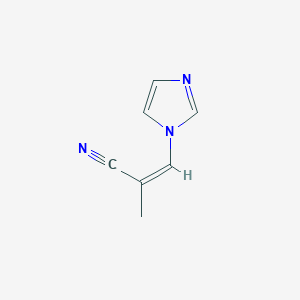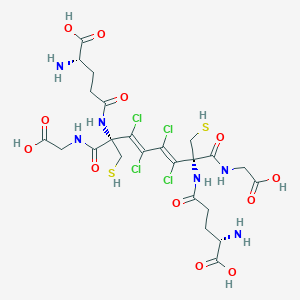
Bgtcb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bgtcb, also known as Botulinum Toxin Type C, is a neurotoxin produced by the bacterium Clostridium botulinum. It is a potent toxin that can cause paralysis by blocking the release of acetylcholine, a neurotransmitter that is responsible for muscle contraction. Bgtcb is a unique neurotoxin that has been used in scientific research to study the mechanisms of neurotransmission and muscle function.
Wirkmechanismus
Bgtcb works by blocking the release of acetylcholine from nerve terminals. Acetylcholine is a neurotransmitter that is responsible for muscle contraction. When Bgtcb is injected into a muscle, it blocks the release of acetylcholine, causing the muscle to become paralyzed.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Bgtcb are well-studied. Bgtcb causes a decrease in neurotransmitter release, which leads to muscle paralysis. Bgtcb also causes a decrease in muscle tone and an increase in muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
Bgtcb has several advantages for use in lab experiments. It is a potent neurotoxin that can cause muscle paralysis, making it a useful tool for studying the mechanisms of neurotransmission and muscle function. It is also relatively easy to purify and can be used in a variety of experimental settings.
However, there are also limitations to the use of Bgtcb in lab experiments. It is a potent neurotoxin that can be dangerous if not handled properly. It can also be difficult to control the dosage and timing of the toxin injection, which can affect the experimental results.
Zukünftige Richtungen
There are several future directions for the use of Bgtcb in scientific research. One direction is the development of new therapies for neuromuscular diseases such as myasthenia gravis and muscular dystrophy. Bgtcb has already been used in clinical trials for these diseases, and future research may lead to the development of more effective therapies.
Another direction is the use of Bgtcb in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Bgtcb has been shown to affect the release of several neurotransmitters, including dopamine and acetylcholine, which are implicated in these diseases. Future research may lead to a better understanding of the mechanisms of these diseases and the development of new therapies.
In conclusion, Bgtcb is a potent neurotoxin that has been used in scientific research to study the mechanisms of neurotransmission and muscle function. It has several advantages for use in lab experiments, but also has limitations that must be considered. Future research may lead to the development of new therapies for neuromuscular and neurodegenerative diseases.
Synthesemethoden
Bgtcb is synthesized by the bacterium Clostridium botulinum through a complex process of protein synthesis and post-translational modification. The gene encoding Bgtcb is transcribed into a pre-protein that is then cleaved into the active form of the toxin. The active toxin is then secreted by the bacterium and can be purified for scientific research.
Wissenschaftliche Forschungsanwendungen
Bgtcb has been used in scientific research as a tool to study the mechanisms of neurotransmission and muscle function. It has been used to study the effects of neurotransmitter release, synaptic vesicle recycling, and muscle contraction. Bgtcb has also been used to study the effects of neuromuscular diseases such as myasthenia gravis and muscular dystrophy.
Eigenschaften
CAS-Nummer |
115664-52-3 |
|---|---|
Produktname |
Bgtcb |
Molekularformel |
C24H32Cl4N6O12S2 |
Molekulargewicht |
802.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2S,3E,5E,7S)-7-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,8-bis(carboxymethylamino)-3,4,5,6-tetrachloro-1,8-dioxo-2,7-bis(sulfanylmethyl)octa-3,5-dien-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H32Cl4N6O12S2/c25-15(17(27)23(7-47,21(45)31-5-13(37)38)33-11(35)3-1-9(29)19(41)42)16(26)18(28)24(8-48,22(46)32-6-14(39)40)34-12(36)4-2-10(30)20(43)44/h9-10,47-48H,1-8,29-30H2,(H,31,45)(H,32,46)(H,33,35)(H,34,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/b17-15+,18-16+/t9-,10-,23-,24-/m0/s1 |
InChI-Schlüssel |
CPQIOCSSYOKBQY-FYXRKLMBSA-N |
Isomerische SMILES |
C([C@H](N)C(=O)O)CC(=O)N[C@](C(=O)NCC(=O)O)(/C(=C(\Cl)/C(=C(\Cl)/[C@](NC(=O)CC[C@H](N)C(=O)O)(C(=O)NCC(=O)O)CS)/Cl)/Cl)CS |
SMILES |
C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Andere CAS-Nummern |
117707-49-0 |
Synonyme |
1,4-(bis-glutathion-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene BCTB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



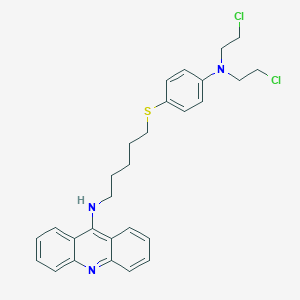
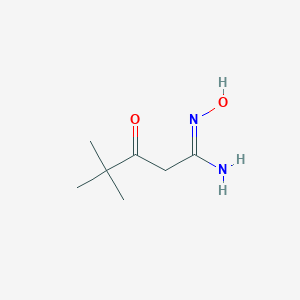
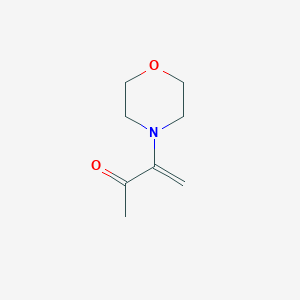

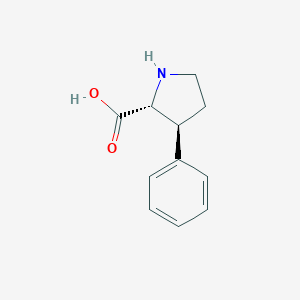

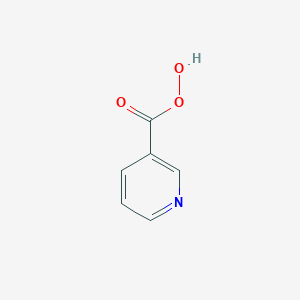
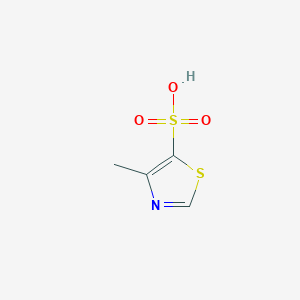
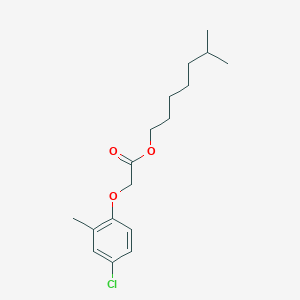
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
